1,6,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione
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Description
1,6,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
- The synthesis of imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands has been investigated, demonstrating potential therapeutic applications in neurodegenerative diseases by combining A2A adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B) (Załuski et al., 2019).
Antiviral and Antitumor Activities
- A study on the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine revealed moderate activity against rhinoviruses at non-toxic dosage levels (Kim et al., 1978).
- Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for cytotoxic activity against various cancer cell lines, showing potent cytotoxicity with IC50 values less than 10 nM (Deady et al., 2003).
Antidepressant and Anticonvulsant Effects
- The synthesis and antidepressant activity of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione indicated potential antidepressant activity with a mechanism different from that of tricyclic antidepressants and monoamine oxidase inhibitors (Wessels et al., 1980).
Novel Compounds with Therapeutic Potential
- New pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives were identified as potent and selective human A3 adenosine receptor antagonists, suggesting their potential as therapeutic agents (Baraldi et al., 2005).
Properties
IUPAC Name |
6-[2-[benzyl(methyl)amino]ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-13-14(2)26-16-17(24(4)20(28)22-18(16)27)21-19(26)25(13)11-10-23(3)12-15-8-6-5-7-9-15/h5-9H,10-12H2,1-4H3,(H,22,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWMBXOCCPXJCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.